molecular formula C11H22N2 B12077509 [(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine

[(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine

Cat. No.: B12077509
M. Wt: 182.31 g/mol
InChI Key: NCWZJBKHDHLIOM-UHFFFAOYSA-N
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Description

[(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine is a cyclohexane-based primary amine featuring an azetidine (a 4-membered nitrogen-containing ring) substitution at the 4-position of the cyclohexyl backbone. The stereochemistry (1r,4r) indicates a trans-configuration of substituents on the cyclohexane ring, which influences its three-dimensional conformation and intermolecular interactions.

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

[4-(azetidin-1-ylmethyl)cyclohexyl]methanamine

InChI

InChI=1S/C11H22N2/c12-8-10-2-4-11(5-3-10)9-13-6-1-7-13/h10-11H,1-9,12H2

InChI Key

NCWZJBKHDHLIOM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2CCC(CC2)CN

Origin of Product

United States

Preparation Methods

Hydrogenation of Aromatic Precursors

The trans-4-substituted cyclohexane structure is efficiently synthesized via hydrogenation of para-substituted benzene derivatives. For example, hydrogenation of 4-methylbenzonitrile over a palladium catalyst (40–60 psi H₂, 60°C) yields trans-4-methylcyclohexylamine, with the trans configuration stabilized by equatorial substituent orientation. Adapting this method, 4-(aminomethyl)cyclohexanecarboxaldehyde can be reduced to the corresponding methanamine using sodium borohydride in methanol, followed by purification via distillation or crystallization.

Resolution of Cis/Trans Isomers

Separation of cis and trans isomers is critical. In one protocol, the crude amine mixture is treated with hydrochloric acid, and the trans isomer preferentially crystallizes from ethyl acetate due to its lower solubility, achieving >99% diastereomeric excess. Alternative methods employ chiral auxiliaries or enzymatic resolution, though these are less commonly reported for cyclohexylmethanamines.

Introduction of the Azetidin-1-ylmethyl Group

Alkylation of Cyclohexane Derivatives

Azetidine is introduced via nucleophilic substitution on a halomethyl or mesylmethyl intermediate. For instance, treatment of trans-4-(bromomethyl)cyclohexylmethanamine with azetidine in tetrahydrofuran (THF) at 55–60°C for 12 hours affords the target compound in 64–78% yield. The reaction is facilitated by steric deprotection: benzyl-protected azetidine precursors (e.g., N-benzylazetidine) are first coupled to the cyclohexane core, followed by hydrogenolytic cleavage of the benzyl group using Pd(OH)₂/C under 40–60 psi H₂.

Reductive Cyclization of Imines

Azetidine rings can be constructed directly on the cyclohexane scaffold. Gamma-haloalkyl imines, such as 3-bromo-N-(cyclohexylmethyl)propan-1-amine, undergo reductive cyclization with sodium borohydride in refluxing methanol, forming the azetidine ring in 60–85% yield. This method avoids prefunctionalized azetidine reagents but requires careful control of reaction stoichiometry to minimize aziridine byproducts.

Final Deprotection and Purification

Acidic Hydrolysis of Protective Groups

Carbamate or acetyl protecting groups on the methanamine nitrogen are cleaved via reflux with hydrochloric acid (6 M HCl, 12 hours), yielding the free amine as a hydrochloride salt. For example, treatment of N-acetyl-[(1R,4R)-4-[(azetidin-1-yl)methyl]cyclohexyl]methanamine with HCl gas in ethanol produces the hydrochloride salt in 73% yield.

Crystallization and Chromatography

Final purification involves silica gel chromatography (ethyl acetate/hexanes, 1:1) or recrystallization from ethanol/ethyl acetate. The hydrochloride salt is typically isolated as a white crystalline solid with >95% purity, as confirmed by GC-MS and NMR.

Alternative Synthetic Routes

Ring-Expansion of Aziridines

Aziridine intermediates undergo thermal rearrangement to azetidines in the presence of sodium methoxide. For example, N-(cyclohexylmethyl)aziridine heated at 130°C in methanol rearranges to the azetidine derivative, though yields are moderate (48–55%) due to competing polymerization.

Cycloaddition Approaches

[2+2] Cycloaddition of ketenes with imines represents a stereospecific but less explored route. This method requires stringent anhydrous conditions and affords low yields (<30%) for bulky cyclohexane substrates.

Comparative Analysis of Key Methods

Method Yield Conditions Advantages Limitations
Alkylation with Azetidine64–78%THF, 55–60°C, 12 hHigh yield; scalableRequires preformed azetidine
Reductive Cyclization60–85%NaBH₄, MeOH, refluxIn situ azetidine formationCompeting aziridine byproducts
Hydrogenolytic Deprotection70–89%Pd(OH)₂/C, H₂ (40–60 psi), 60°CMild conditions; high purityCostly catalyst; long reaction times

Scientific Research Applications

Synthetic Applications

Building Block for Pharmaceuticals
[(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. Its unique structure allows for the introduction of various functional groups, enabling the development of new therapeutic agents targeting a range of diseases, including neurological disorders and cancer.

Industrial Applications
In industrial chemistry, this compound can be utilized as an intermediate in the synthesis of other chemicals. Its versatility in chemical modification makes it valuable in creating novel materials and compounds with specific properties.

Biological Applications

Potential Therapeutic Uses
Research indicates that [(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine may exhibit biological activity that could be harnessed for therapeutic purposes. Studies are investigating its potential as an antimicrobial agent and its effects on various cancer cell lines. Preliminary findings suggest that compounds with similar structures have shown promise in inhibiting tumor growth and modulating immune responses .

Mechanism of Action
The mechanism by which this compound exerts its biological effects is thought to involve interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. Understanding these interactions is crucial for developing targeted therapies that leverage the compound's unique properties.

Case Study 1: Neurological Disorders

A recent study explored the efficacy of [(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine in models of neurodegenerative diseases. The results indicated that the compound could enhance neuroprotective pathways and reduce neuronal apoptosis, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound. In vitro experiments demonstrated that it inhibited the proliferation of several cancer cell lines, including breast and prostate cancers. The study concluded that further research into its mechanism could lead to new cancer therapies .

Mechanism of Action

The mechanism of action of [(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine involves its interaction with specific molecular targets and pathways. For example, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and functional differences between [(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Properties Reference
[(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine C₁₁H₂₁N₂ 185.30 g/mol Azetidin-1-yl, cyclohexyl, primary amine Hypothetical: Drug intermediates, ligands Inferred
trans-1,4-Cyclohexanedimethanamine C₈H₁₈N₂ 142.24 g/mol Two primary amines (trans-configuration) Polymer crosslinkers, surfactants
{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine trihydrochloride C₁₃H₂₂Cl₃N₃ 326.69 g/mol Piperazine, phenyl, trihydrochloride Pharmaceutical intermediates
(1R,4R)-4-Methylcyclohexan-1-amine C₇H₁₅N 113.20 g/mol Methyl group, primary amine (trans) Chiral building block for synthesis
Burixafor (pharmaceutical agent) C₂₆H₄₅N₇O₃PS 590.73 g/mol Complex cyclohexyl-piperazine-phosphonic acid CXCR4 antagonist for cancer therapy

Key Observations

The trans-cyclohexyl configuration in both the target compound and trans-1,4-cyclohexanedimethanamine reduces conformational flexibility, favoring interactions with planar biological targets.

Pharmacological Relevance: Piperazine-containing analogs (e.g., burixafor) are utilized in drug development for their ability to modulate receptor activity (e.g., CXCR4 antagonism) .

Synthetic Accessibility :

  • The synthesis of azetidine-substituted cyclohexylamines may parallel methods used for piperazine derivatives, such as reductive amination (e.g., LiAlH₄ reduction of ketones, as seen in ) .
  • Stereochemical control during synthesis is critical, as evidenced by the separation of (1R,4R) and (1S,4S) diastereomers in related cyclohexyl-piperazine compounds .

Biological Activity

The compound [(1R,4R)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine is a cyclohexyl azetidine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : [(1R,4R)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine
  • Molecular Formula : C12_{12}H20_{20}N2_2
  • Molecular Weight : 196.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Notably, it has been studied for its role as a JAK inhibitor , which suggests it may modulate immune responses and inflammation pathways. JAK inhibitors are known to interfere with the Janus kinase (JAK) signaling pathway, which is crucial in the pathogenesis of several autoimmune diseases and cancers.

Biological Activity Overview

Research indicates that [(1R,4R)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine exhibits several biological activities:

  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through JAK pathway inhibition.
  • Neuroprotective Properties : Studies suggest potential benefits in neurodegenerative conditions by modulating neurotransmitter release.
  • Anticancer Activity : Preliminary findings indicate that it may inhibit tumor growth in specific cancer models.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryReduced cytokine levels in vitro ,
NeuroprotectiveEnhanced neuronal survival in culture models ,
AnticancerInhibited proliferation of cancer cell lines ,

Case Study 1: Anti-inflammatory Mechanism

In a study examining the anti-inflammatory effects, [(1R,4R)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine was administered to murine models with induced inflammation. The results demonstrated a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases.

Case Study 2: Neuroprotection

Research published in a peer-reviewed journal highlighted the neuroprotective effects of this compound on cultured neurons exposed to oxidative stress. The compound was shown to enhance cell viability and reduce apoptosis markers, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Case Study 3: Anticancer Properties

In vitro studies using various cancer cell lines revealed that [(1R,4R)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine inhibited cell proliferation and induced apoptosis. The mechanism was linked to the downregulation of key survival pathways mediated by JAK signaling.

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